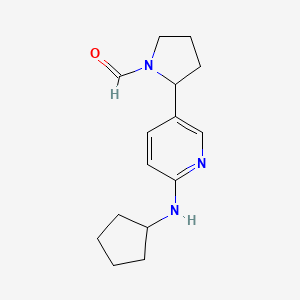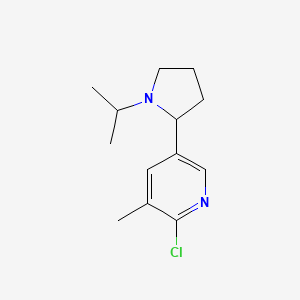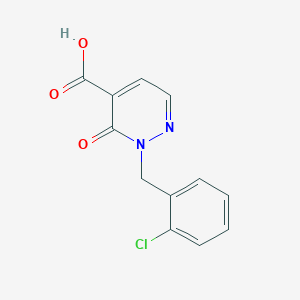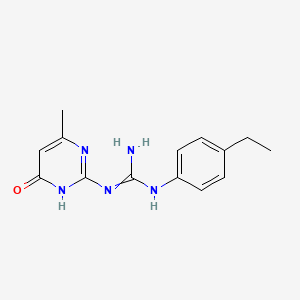
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidinyl group and a dimethylpyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridine ring, followed by the introduction of the pyrrolidinyl group and the dimethylpyrrole moiety. Common reagents might include pyridine derivatives, pyrrolidine, and dimethylpyrrole, with reaction conditions such as heating, use of catalysts, and specific solvents.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of industrial-grade reagents and equipment would be employed to optimize the production process.
化学反応の分析
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyridine derivatives with pyrrolidinyl and pyrrole substituents. Examples could be:
- 2-(1H-pyrrol-1-yl)pyridine
- 3-(pyrrolidin-1-yl)pyridine
- 2,5-Dimethyl-1H-pyrrole
Uniqueness
The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine lies in its specific substitution pattern, which can confer distinct chemical and physical properties. This uniqueness might make it particularly valuable for certain applications, such as selective binding to biological targets or specific reactivity in chemical synthesis.
特性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
2-(2,5-dimethylpyrrol-1-yl)-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H19N3/c1-11-7-8-12(2)18(11)15-13(5-3-10-17-15)14-6-4-9-16-14/h3,5,7-8,10,14,16H,4,6,9H2,1-2H3 |
InChIキー |
QSIDWRXFNHFFIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




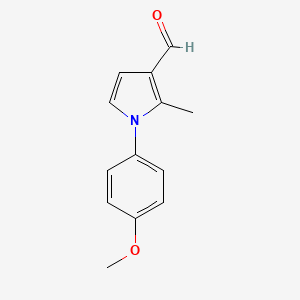



![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)

